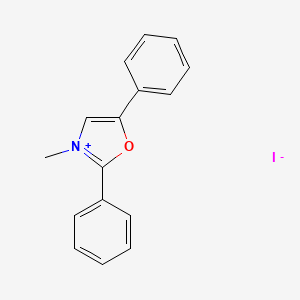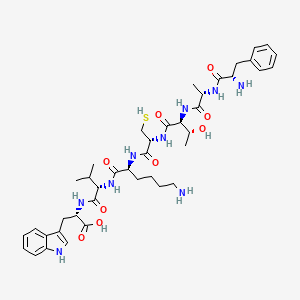
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an oxetane ring, which is a four-membered cyclic ether, and a sulfonate group attached to a benzene ring with an ethenyl substituent. The presence of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the formation of the oxetane ring through cyclization reactions, followed by the introduction of the sulfonate group via sulfonation reactions. The ethenyl group can be introduced through various alkylation or vinylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like supercritical fluid extraction or microwave-assisted synthesis may be employed to enhance reaction rates and reduce waste.
化学反应分析
Types of Reactions
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Addition: The ethenyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with factors like temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
相似化合物的比较
Similar Compounds
(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with similar structural features but different functional groups.
Ethyl acetate: An ester with a simpler structure but similar reactivity in certain chemical reactions.
Uniqueness
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate is unique due to the combination of its oxetane ring, sulfonate group, and ethenyl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
909114-62-1 |
|---|---|
分子式 |
C14H18O4S |
分子量 |
282.36 g/mol |
IUPAC 名称 |
(3-ethyloxetan-3-yl)methyl 4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C14H18O4S/c1-3-12-5-7-13(8-6-12)19(15,16)18-11-14(4-2)9-17-10-14/h3,5-8H,1,4,9-11H2,2H3 |
InChI 键 |
PUAMTIQAJUNALR-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC1)COS(=O)(=O)C2=CC=C(C=C2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14191368.png)


![(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate](/img/structure/B14191397.png)

![1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14191412.png)


![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)

![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)


